3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione
Description
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring fused to a tetrahydropyrroloisoindole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-(1-oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-10-3-8-5-16-6-9(8)4-11(10)15(18)21/h3-4,12,16H,1-2,5-7H2,(H,17,19,20) |
InChI Key |
JOFWTVIUJXDETL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CNCC4=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione typically involves multiple stepsSubsequent steps involve the formation of pyrazoles through reactions with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Advanced equipment and techniques are employed to ensure reproducibility and quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-f]isoindole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities.
Uniqueness
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Biological Activity
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione (CAS Number: 2616539-03-6) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.2979 g/mol
- SMILES Notation : O=C1CCC(C(=O)N1)N1Cc2c(C1=O)cc1c(c2)CNC1
Biological Activity Overview
Research indicates that compounds similar to 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione exhibit a range of biological activities including antiviral, anticancer, and anti-inflammatory effects.
Antiviral Activity
A study highlighted the antiviral potential of tetrahydroisoquinoline derivatives against human coronaviruses (HCoV-229E and HCoV-OC43). The compound's structure suggests it could inhibit viral replication through interference with viral entry or replication processes. Preliminary assays showed promising results when tested against these strains .
Anticancer Properties
The compound has shown potential in modulating pathways associated with cancer cell proliferation. Specifically, its interaction with IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4) may influence gene expression linked to tumor growth and immune response. In vitro studies demonstrated that compounds targeting these pathways could reduce tumor cell viability .
Anti-inflammatory Effects
Research into related piperidine derivatives has revealed anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. The specific mechanism of action for 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione remains to be fully elucidated but is believed to involve suppression of NF-kB signaling pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
